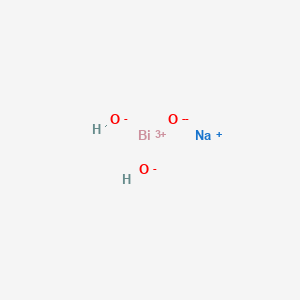

Bismuth;sodium;oxygen(2-);dihydroxide

描述

Academic Context and Research Significance of Bismuthate and Related Oxyhydroxide Compounds

Bismuth-based materials have a long history of use, dating back to ancient times, though their elemental nature was not fully understood until the 18th century. asianmetal.com In modern chemistry, bismuth compounds are investigated for a wide array of applications. Bismuth's unique properties, including its high atomic number and variable oxidation states, make it a versatile element in materials science. wikipedia.org

Bismuthate compounds, which feature bismuth in a high oxidation state, and bismuth oxyhydroxides are of particular academic interest. Bismuth oxyhydroxides, for instance, which can contain clusters like [Bi6O4(OH)4]6+ and [Bi6O5(OH)3]5+, are noted for their potential in environmental remediation due to their ability to exchange anions. researchgate.net The layered crystalline structures of many bismuth compounds offer electronic and spatial flexibility, making them suitable for sequestering various contaminants. researchgate.net The development of bismuth-based drugs for treating gastrointestinal ailments further underscores the importance of understanding bismuth chemistry. nih.gov

The research into these compounds is driven by the need for novel materials with specific functionalities. For example, sodium bismuth titanate (Bi₀.₅Na₀.₅TiO₃) has been extensively studied as a lead-free alternative in ferroelectric and piezoelectric applications. mdpi.comacs.orgresearchgate.net The synthesis and characterization of various bismuth oxides have also been a focus, with applications in devices like heavy metal detectors and optical filters. researchgate.net

Chemical Landscape of Sodium-Bismuth-Oxygen-Hydroxide Species: A Review of Relevant Compounds

The chemical landscape of species containing sodium, bismuth, oxygen, and hydroxide (B78521) is diverse. While a specific compound named "Bismuth;sodium;oxygen(2-);dihydroxide" is not extensively documented in primary literature, its properties can be inferred from related, well-characterized compounds. A proposed formula for such a compound could be NaBiO(OH)₂ or NaBi(OH)₂O, suggesting a mixed oxide-hydroxide ligand system around a bismuth center, stabilized by sodium cations. vulcanchem.com

A key related compound is sodium bismuthate (NaBiO₃) , a strong oxidizing agent. wikipedia.orgchemiis.com It possesses an ilmenite (B1198559) structure with octahedral bismuth(V) centers. wikipedia.org Though insoluble in cold water, it reacts with hot water and acids. wikipedia.orgsciencemadness.org Commercial samples of sodium bismuthate may contain impurities such as bismuth(V) oxide, sodium carbonate, and sodium peroxide. wikipedia.org

Another important class of related compounds is bismuth oxyhydroxides . These are often of indefinite composition and can be prepared by precipitation from bismuth salt solutions. atomistry.com Bismuth trihydrate, Bi(OH)₃, is a known example that can be converted to bismuth trioxide upon heating. atomistry.com The study of hydrous bismuth oxides has also been undertaken for applications like nitrate (B79036) removal from water. researchgate.net The synthesis of 2D bismuth oxyhydroxide nanosheets has been achieved through the sonication of solid bismuth in an ethanol (B145695) solution. nih.gov

The table below summarizes some key properties of relevant compounds.

| Compound Name | Chemical Formula | Key Characteristics |

| Sodium Bismuthate | NaBiO₃ | Strong oxidizing agent, ilmenite structure, insoluble in cold water. wikipedia.orgchemiis.com |

| Bismuth Trihydroxide | Bi(OH)₃ | White solid, converts to Bi₂O₃ on heating. atomistry.com |

| Bismuth(III) Oxide | Bi₂O₃ | Yellow solid, can be a precursor in the synthesis of sodium bismuthate. wikipedia.org |

| Sodium Bismuth Titanate | Bi₀.₅Na₀.₅TiO₃ | Lead-free ferroelectric perovskite. mdpi.com |

This table is based on data from the referenced sources.

Evolution of Research in Advanced Bismuth-Sodium Chemistry

The research into advanced bismuth-sodium chemistry has evolved significantly over time. Initially, the focus was on the fundamental synthesis and characterization of simple compounds like sodium bismuthate. One method for synthesizing sodium bismuthate involves creating a suspension of bismuth trioxide in a boiling sodium hydroxide solution and then oxidizing it with bromine. sciencemadness.org Another approach is the oxidation of a mixture of sodium oxide and bismuth(III) oxide with air. wikipedia.org

More recently, research has shifted towards the development of complex materials with tailored properties for specific applications. The investigation of sodium bismuth titanate (BNT) as a lead-free piezoelectric material is a prime example of this evolution. mdpi.comacs.org Research in this area explores solid solution modifications, doping with metals or metallic oxides, and process optimization to enhance its energy storage performance. mdpi.com

The development of nanostructured materials, such as 2D bismuth oxyhydroxide and oxysulfide nanosheets, represents the cutting edge of this field. nih.gov These materials exhibit unique optoelectronic properties that make them suitable for applications in gas sensing. nih.gov The synthesis of such advanced materials often involves novel techniques, like the solid-liquid interfacial reaction used to produce 2D bismuth oxyhydroxide. nih.gov The overarching trend in the field is a move from bulk materials to precisely engineered nanomaterials with enhanced functionalities.

Structure

2D Structure

属性

IUPAC Name |

bismuth;sodium;oxygen(2-);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.Na.2H2O.O/h;;2*1H2;/q+3;+1;;;-2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQBFJYAEHYMKM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[O-2].[Na+].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[OH-].[OH-].[O-2].[Na+].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.984 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bismuth Sodium Oxygen Hydroxide Compounds

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are versatile solution-based techniques that utilize elevated temperatures and pressures to facilitate the dissolution of reactants and the subsequent crystallization of the desired product. These methods are particularly advantageous for the synthesis of complex oxides and hydroxides, as they often yield highly crystalline products at relatively lower temperatures compared to solid-state reactions.

Controlled Precipitation in Aqueous and Mixed Solvents

Controlled precipitation is a cornerstone of hydrothermal and solvothermal synthesis. In a typical procedure for a bismuth-sodium-oxygen-hydroxide compound, soluble salts of bismuth, such as bismuth nitrate (B79036), are dissolved in an aqueous or mixed-solvent medium. A sodium-containing precursor, most commonly sodium hydroxide (B78521), is then introduced, which serves as both a source of sodium ions and a precipitating agent by increasing the pH of the solution.

The fundamental reaction involves the hydrolysis of bismuth ions in the presence of hydroxide ions, leading to the formation of bismuth hydroxide precipitates. The incorporation of sodium ions into the crystal lattice can occur concurrently or in a subsequent step, depending on the specific reaction conditions. The use of mixed solvents, such as water-ethanol or water-ethylene glycol mixtures, can modify the solubility and reactivity of the precursors, thereby influencing the nucleation and growth of the product crystals.

Influence of Precursor Chemistry and pH on Product Formation

The selection of precursors and the control of pH are critical parameters that dictate the final product's phase, composition, and morphology. The choice of the bismuth precursor, for instance, can affect the reaction kinetics. Bismuth nitrate is a common starting material, though other salts like bismuth chloride may also be used. The concentration of the sodium hydroxide solution directly impacts the pH of the reaction mixture.

At lower pH values, the precipitation of bismuth hydroxide may be incomplete, or intermediate species may form. Conversely, at very high pH, the formation of soluble bismuthate species can occur, potentially altering the stoichiometry of the final product. The optimal pH range for the synthesis of a specific bismuth-sodium-oxygen-hydroxide compound must be carefully determined experimentally. The morphology of the resulting particles, from nanoparticles to larger crystalline structures, is also heavily influenced by the pH, temperature, and reaction time.

Table 1: Influence of pH on Product Formation in a Hypothetical Hydrothermal Synthesis

| pH | Bismuth Precursor | Sodium Precursor | Observed Product | Morphology |

| 7-9 | Bi(NO₃)₃ | NaOH | Bismuth Hydroxide with low sodium incorporation | Amorphous precipitate |

| 10-12 | Bi(NO₃)₃ | NaOH | Crystalline Bismuth-Sodium-Oxygen-Hydroxide | Nanorods |

| >13 | Bi(NO₃)₃ | NaOH | Formation of soluble bismuthate species | Etched or irregular particles |

Electrochemical Synthesis Routes

Electrochemical methods offer an alternative pathway for the synthesis of bismuth-sodium-oxygen-hydroxide compounds, providing precise control over the reaction thermodynamics and kinetics through the application of an external electrical potential.

Electrocrystallization from Molten Salts and Aqueous Solutions

Electrocrystallization involves the deposition of a crystalline material onto an electrode surface from a solution or molten salt electrolyte. In the context of bismuth-sodium-oxygen-hydroxide synthesis, an aqueous electrolyte containing dissolved bismuth and sodium salts can be used. By applying a suitable potential, bismuth ions can be reduced at the cathode, and in the presence of hydroxide ions, co-deposition with sodium can lead to the formation of the desired compound.

Synthesis from molten salts offers a high-temperature alternative, often leading to highly crystalline and pure products. A eutectic mixture of salts, such as LiCl-KCl, can serve as the solvent for bismuth and sodium precursors. byu.edu The electrochemical deposition of bismuth-containing compounds has been explored in these systems. byu.edu

Anodic Oxidation Pathways of Bismuth(III) Oxide

Anodic oxidation provides a route to synthesize compounds with bismuth in a higher oxidation state. This can be achieved by using a bismuth-containing anode, or more commonly, by the oxidation of a precursor material like bismuth(III) oxide (Bi₂O₃) suspended in an appropriate electrolyte. In a concentrated sodium hydroxide solution, the anodic oxidation of Bi₂O₃ can lead to the formation of sodium bismuthate (NaBiO₃), where bismuth is in the +5 oxidation state. wikipedia.orgwikipedia.org

This process can be conceptually extended to the synthesis of bismuth-sodium-oxygen-hydroxide compounds where the bismuth oxidation state might be tailored by controlling the applied potential and the electrolyte composition. The high pH environment provided by the sodium hydroxide solution is crucial for stabilizing the resulting bismuth species.

Table 2: Parameters in Electrochemical Synthesis

| Parameter | Aqueous Solution | Molten Salt |

| Electrolyte | Solution of bismuth and sodium salts in water | Eutectic mixture of salts (e.g., LiCl-KCl) with dissolved precursors |

| Temperature | Room temperature to near-boiling | High temperatures (e.g., 400-700 °C) |

| Potential Control | Precise control over reduction/oxidation potentials | Requires stable reference electrodes at high temperatures |

| Product Form | Thin films or powder deposits on the electrode | Crystalline deposits |

Solid-State Reaction Techniques

Solid-state reactions, also known as ceramic methods, are a traditional and widely used approach for the synthesis of multicomponent oxide materials. This technique involves the intimate mixing of solid precursors, followed by heating at high temperatures to promote diffusion and reaction between the components.

For the synthesis of a bismuth-sodium-oxygen-hydroxide compound, suitable precursors would include bismuth(III) oxide (Bi₂O₃) and sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The powders are thoroughly mixed in the desired stoichiometric ratio, often with the aid of a milling process to ensure homogeneity. The mixture is then heated in a furnace to a temperature sufficient to initiate the reaction.

A significant challenge in applying this method to hydroxide-containing compounds is the thermal instability of the hydroxide group, which tends to decompose at elevated temperatures. Therefore, solid-state reactions for these materials would likely need to be carried out under controlled atmospheres, possibly with a source of water vapor, and at carefully controlled, relatively lower temperatures than those used for anhydrous oxides. The formation of sodium bismuth titanate, for example, occurs at temperatures around 850 °C via solid-state reaction of the constituent oxides and carbonates. wikipedia.org However, for a hydroxide-containing phase, such high temperatures would lead to decomposition. Thus, solid-state methods may be less suitable for the direct synthesis of these compounds compared to solution-based routes.

Template-Assisted and Composite Material Fabrication

The fabrication of advanced materials often requires precise control over their structure at the nanoscale. Template-assisted synthesis and the creation of composite materials are key strategies for developing hierarchically porous structures and controlling the morphology of bismuth-sodium-oxygen-hydroxide compounds.

Layered double hydroxides (LDHs), also known as anionic clays, are materials with two-dimensional layered structures that can host various anions in their interlayer spaces. mdpi.com This property makes them excellent candidates for creating composite materials with unique functionalities. The synthesis of composites combining bismuth oxide with LDHs can result in materials with hierarchical porosity and enhanced properties.

Common methods for synthesizing LDH-containing hybrids include coprecipitation and hydrothermal techniques. mdpi.com The coprecipitation method, the most widely used strategy, involves the simultaneous precipitation of metal nitrates in an alkaline solution at a constant pH. mdpi.com For creating a bismuth oxide/LDH composite, a bismuth salt would be incorporated into the synthesis of the LDH, or a pre-synthesized bismuth oxide could be combined with LDH precursors.

The in-situ synthesis method involves dispersing a pre-formed material, like a porous oxide, in a solution containing the LDH precursors, followed by a hydrothermal treatment to promote LDH crystallization. nih.gov This can lead to the growth of LDH particles on the surface and within the pores of the oxide, creating a hierarchical and porous composite structure. nih.gov Such structures are valuable for applications in catalysis and as electrode materials due to their high surface area and accessible active sites. nii.ac.jpsemanticscholar.org

| Synthesis Method | Description | Resulting Structure |

| Coprecipitation | Simultaneous precipitation of metal salts in an alkaline solution to form the LDH in the presence of a bismuth compound. mdpi.com | Homogeneously dispersed bismuth oxide within the LDH matrix. |

| In-situ Growth | Crystallization of LDH from precursor solutions onto a pre-existing bismuth oxide framework, often under hydrothermal conditions. nih.gov | LDH layers grown on the surface and within the pores of the bismuth oxide, creating a hierarchical composite. uq.edu.au |

This table summarizes methods for synthesizing Bismuth Oxide/Layered Double Hydroxide composites.

The morphology, including particle size and shape, of bismuth-containing compounds can be precisely controlled through the use of surfactants and templates during synthesis. researchgate.net Surfactants are molecules that can adsorb at interfaces, influencing the nucleation and growth of crystals, while templates provide a scaffold around which the material can form. nih.govscispace.com

Surfactants can act as soft templates and capping agents, making it possible to create stable, molecularly thin nanosheets. nih.gov In a solid-surfactant crystalline templating method, ionic surfactant lamellar crystals can arrange metal ions in their interlayer space. nih.gov This confined 2D reaction field can inhibit the diffusion of metal ions, leading to the formation of isolated clusters. A subsequent aging process can then promote the self-assembly of these clusters into nanosheets, with the final morphology reflecting that of the surfactant crystal template. nih.gov

The choice of surfactant, solvent, reaction temperature, and time are all critical parameters that can be adjusted to control the final morphology of the nanoparticles, yielding shapes ranging from nanoplates to spherical particles. researchgate.net This level of control is essential for tailoring the material's properties for specific applications.

| Control Agent | Mechanism of Action | Effect on Morphology |

| Surfactants | Act as capping agents and soft templates, adsorbing to crystal faces to direct growth. nih.gov | Enables the creation of specific shapes like nanosheets and controls particle size. researchgate.netnih.gov |

| Solid Templates | Provide a physical scaffold (e.g., porous silica) for the material to grow on or within. | Produces hierarchical and porous structures that replicate the template's architecture. nih.gov |

This table describes the role of surfactants and templates in controlling the morphology of bismuth-containing nanomaterials.

Advanced Structural Elucidation and Crystallographic Analysis of Bismuth Sodium Oxygen Hydroxide Phases

High-Resolution X-ray Diffraction (HR-XRD) for Long-Range Order Determination

High-Resolution X-ray Diffraction (HR-XRD) is an essential technique for determining the long-range crystallographic order in bismuth-sodium-oxygen-hydroxide phases. By analyzing the diffraction pattern of a crystalline sample, HR-XRD provides precise information about the crystal system, space group, and lattice parameters, which collectively describe the average, repeating three-dimensional arrangement of atoms.

Sodium bismuthate (NaBiO₃) typically adopts an ilmenite (B1198559) structure, which is trigonal with the space group R-3. wikipedia.org This structure consists of a layered arrangement of close-packed oxygen atoms, with bismuth(V) and sodium cations occupying alternating octahedral sites. wikipedia.orgwikipedia.org The average Bi-O bond distance in this structure is approximately 2.116 Å. wikipedia.orgwikipedia.org

In studies of related phases, such as β-Na₃BiO₄, HR-XRD has been instrumental in solving the average crystal structure. researchgate.net Research has shown that β-Na₃BiO₄ is structurally related to α-NaFeO₂ and crystallizes in the trigonal system with the space group R3m. researchgate.net HR-XRD is also employed to investigate structural changes and phase transitions that occur under different conditions, such as temperature variations. For instance, in complex oxides like sodium bismuth titanate, HR-XRD has been used to monitor the evolution of different phases and their correlation with physical properties. osti.gov

Table 1: Crystallographic Data for Sodium Bismuthate and Related Phases from XRD

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|

| Sodium Bismuthate (NaBiO₃) | Trigonal | R-3 | Not specified in provided search results | wikipedia.org |

| β-Na₃BiO₄ | Trigonal | R3m | a = 3.32141(9) c = 16.4852(5) | researchgate.net |

Electron Microscopy Techniques for Local Structure and Domain Analysis

While HR-XRD provides information about the average crystal structure, electron microscopy techniques offer direct visualization of the material's structure at the micro- and nanoscale, revealing localized features and compositional variations.

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful tool for imaging the atomic lattice in real space. This capability allows for the detailed investigation of local structural features, including crystalline defects, grain boundaries, and complex domain structures that are averaged out in diffraction-based methods.

In the study of bismuth-sodium-oxygen phases, HR-TEM has been used to examine the real structure of microcrystalline samples. researchgate.net For example, investigations into β-Na₃BiO₄ utilized a 300 kV transmission electron microscope to analyze crushed microcrystalline samples, complementing the findings from HR-XRD and PDF analysis. researchgate.net HR-TEM can also be used to monitor structural transformations in real-time. In one study, bismuth nanoparticles were synthesized in-situ within a transmission electron microscope by exposing a sodium bismuthate precursor to the electron beam, with HR-TEM being used to investigate the irradiation-induced effects. researchgate.net The resulting images and selected area electron diffraction (SAED) patterns can confirm the crystallinity and orientation of nanoparticles and domains within the material. researchgate.net

Scanning Electron Microscopy (SEM) is widely used to characterize the surface morphology, including the size and shape, of material particles. In the context of bismuth-sodium-oxygen compounds, SEM reveals the macroscopic and microscopic appearance of synthesized powders and crystals.

SEM imaging of β-Na₃BiO₄ crystals has shown them to be dark red and shiny, with an undulated surface that suggests a distorted crystal structure. researchgate.net When applied to nanoparticles, SEM can determine their shape and size distribution. researchgate.netnih.gov For instance, SEM analysis of bismuth-iron-oxide powders has been used to identify the presence of small secondary phases distributed on the surfaces of larger primary grains, confirming the coexistence of distinct phases within the material. mdpi.com

Furthermore, when coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM becomes a tool for compositional analysis. rsc.org This combination allows for the mapping of elemental distributions across a sample, confirming the presence and homogeneity of bismuth, sodium, and oxygen in the nanoparticles or crystal aggregates.

Table 2: Morphological Characteristics of Bismuth-Containing Nanoparticles from SEM Analysis

| Material | Observed Morphology | Typical Size | Reference |

|---|---|---|---|

| β-Na₃BiO₄ crystals | Dark red, shiny, undulated surface | Not specified in provided search results | researchgate.net |

| Bi-Fe-Oxide powders | Primary grains with smaller, lighter secondary phase particles on the surface | Not specified in provided search results | mdpi.com |

| Cobalt-doped Bismuth Oxide NPs | Sphere-shaped | 20–30 nm | rsc.org |

| Bi₂Se₃ Nanoparticles | Irregular shape, agglomerated, non-uniform surface | ~0.4 µm (powder grain size) | nih.gov |

Pair Distribution Function (PDF) Analysis for Atomic Ordering and Local Structure

Pair Distribution Function (PDF) analysis, derived from total scattering data (including both Bragg and diffuse scattering), is a powerful technique for investigating atomic structure at the local level. birmingham.ac.uk Unlike traditional crystallography which models the long-range average structure, the PDF technique provides information about the distribution of interatomic distances, making it highly sensitive to short-range order and structural defects. researchgate.netornl.gov

The PDF, often denoted as G(r), represents the probability of finding an atom at a given distance r from an average atom. It is obtained by a Fourier transform of the normalized scattering intensity function, S(Q). researchgate.net This method is particularly valuable for materials where the local atomic arrangement deviates from the average crystal structure, such as those with significant disorder or nanoscale structural variations. researchgate.netresearchgate.net

In the case of β-Na₃BiO₄, where HR-XRD revealed a model with sodium and bismuth cations statistically occupying the same atomic positions, PDF analysis was employed to probe the local ordering at the atomic level. researchgate.netresearchgate.net The analysis was performed using high-energy X-rays (e.g., 87.97 keV) to collect data over a wide range of momentum transfer (Q), which is crucial for achieving high real-space resolution in the resulting PDF. researchgate.net This approach allows for a more accurate picture of the local coordination environments and the degree of chemical short-range order, which are critical for understanding the material's properties. researchgate.net

Spectroscopic Probes for Oxidation States and Coordination Environments

Spectroscopic techniques that probe the electronic structure of atoms are vital for determining key chemical information, such as oxidation states and local coordination geometries, which are fundamental to the reactivity and functionality of the material.

X-ray Absorption Near Edge Structure (XANES), a part of the X-ray Absorption Spectrum (XAS), is an element-specific technique that provides detailed information about the electronic state and local environment of an absorbing atom. quora.com The technique involves tuning the energy of X-rays across an absorption edge of a specific element (e.g., the Bi L₃-edge) and measuring the absorption coefficient.

A key feature of XANES is the "chemical shift," where the energy of the absorption edge shifts to higher values as the oxidation state of the absorbing atom increases. xrayabsorption.org This principle allows for the determination of the formal oxidation state of bismuth in bismuth-sodium-oxygen-hydroxide phases. For example, XANES analysis can distinguish between Bi³⁺ and Bi⁵⁺ states. researchgate.net

XANES spectra also contain features in the pre-edge and near-edge regions that are sensitive to the coordination chemistry and geometry of the absorbing atom (e.g., tetrahedral vs. octahedral coordination). xrayabsorption.org Studies on related bismuth compounds have used XANES to confirm the oxidation state of bismuth during electrochemical reactions, finding, for instance, that the average oxidation state of bismuth in a desodiated sample was between +1 and +2. acs.org Therefore, XANES is an indispensable tool for characterizing the electronic and local atomic structure of complex bismuthate compounds. quora.comacs.org

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Coordination Environment and Geometry

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic environment around a specific element. escholarship.orgescholarship.org By analyzing the oscillations on the high-energy side of an X-ray absorption edge, detailed information about the number, type, and distance of neighboring atoms can be extracted. This method is particularly valuable for materials like bismuth-sodium-oxygen-hydroxide phases, where understanding the local coordination of bismuth is crucial for determining its structural and functional properties.

In studies of related bismuth-containing materials, such as borosilicate glasses, EXAFS at the Bi LIII-edge has been employed to determine the local environment of bismuth ions. researchgate.net These investigations reveal that Bi³⁺ is typically surrounded by oxygen atoms in the first coordination shell. For instance, analysis of various Bi-containing glass formulations consistently indicates a Bi³⁺O₃ nearest-neighbor environment with Bi-O bond distances around 2.13 Å. researchgate.net This coordination is similar to that found in crystalline bismuth silicates like eulytite (Bi₄Si₃O₁₂) and bismutoferrite. researchgate.net

The modeling of EXAFS spectra allows for the refinement of structural parameters. Key parameters obtained from such analysis include the coordination number (N), the interatomic distance (R), and the Debye-Waller factor (σ²), which accounts for thermal and static disorder. researchgate.net In various bismuth-based catalysts, the Bi-O distance has been found to be in the range of 2.13 to 2.15 Å. researchgate.net Importantly, EXAFS studies can also provide evidence for or against the clustering of bismuth atoms, as no evidence for Bi-O-Bi bonding or metallic Bi clustering was observed in certain glass systems. researchgate.net

Table 1: Representative Bi-O Coordination Parameters from EXAFS Analysis in Bismuth-Containing Materials

| Material System | Coordination Shell | Coordination Number (N) | Interatomic Distance (R) [Å] | Source(s) |

| Bi-containing borosilicate glasses | Bi-O | ~3 | ~2.13 | researchgate.net |

| Pd-Bi/Al₂O₃ catalysts | Bi-O | Not specified | 2.13 - 2.15 | researchgate.net |

| Eulytite (Bi₄Si₃O₁₂) | Bi-O | 3 and 3 | 2.15 and 2.62 | researchgate.net |

This table presents typical values derived from EXAFS studies on related bismuth compounds to illustrate the type of data obtained. The exact parameters for "Bismuth;sodium;oxygen(2-);dihydroxide" would require direct experimental investigation.

Complex Crystal Structures and Phase Transitions in Related Bismuth-Sodium-Oxygen Materials

Many technologically important materials based on bismuth, sodium, and oxygen, such as sodium bismuth titanate ((Na₁/₂Bi₁/₂)TiO₃ or NBT), adopt the perovskite crystal structure. This structure, with the general formula ABO₃, is known for its complexity, often exhibiting subtle distortions from the ideal cubic symmetry that give rise to a wide range of functional properties. wikipedia.org

Investigation of Cation Displacement and Octahedral Tilting Phenomena

A common feature in perovskite-structured materials is the tilting of the corner-sharing BO₆ octahedra. wikipedia.orgresearchgate.net This tilting is often a response to a mismatch between the ionic radii of the A-site cations (in this case, Na⁺ and Bi³⁺) and the B-site cation and oxygen framework. acs.org These rotations reduce the coordination number of an undersized A-site cation, helping to stabilize the structure. wikipedia.org

In bismuth-based perovskites, both octahedral tilting and the displacement of the A-site Bi³⁺ cation are critical phenomena. The Bi³⁺ cation has a stereochemically active 6s² lone pair of electrons, which can drive significant off-center displacements, leading to polar structures and ferroelectricity. rsc.orgcapes.gov.br

Research on materials like 0.75Bi(Fe₂/₈Mg₃/₈Ti₃/₈)O₃–0.25BaTiO₃ demonstrates that chemical substitution can be used to control these distortions. rsc.orgcapes.gov.br The substitution of the larger Ba²⁺ cation for the A-site Bi³⁺ suppresses the tilting of the octahedra, leading to a change in the average crystal symmetry from rhombohedral (R3c) to a pseudo-cubic (R3m) space group. rsc.orgcapes.gov.br This structural modification is directly linked to an enhancement in functional properties like ferroelectric switching. rsc.orgcapes.gov.br Studies on NBT have shown that deficiencies in either sodium or bismuth at the A-site have distinct effects on octahedral tilting; bismuth deficiency tends to enhance it, while sodium deficiency can suppress it. scribd.com

Table 2: Influence of Composition on Octahedral Tilting and Symmetry in Bismuth-Based Perovskites

| Compound/System | Key Structural Feature | Effect of Composition/Deficiency | Resulting Symmetry | Source(s) |

| Bi(Fe₂/₈Mg₃/₈Ti₃/₈)O₃ (BFTM) | Octahedral Tilting | Baseline polar structure | R3c | rsc.orgcapes.gov.br |

| 0.75BFTM–0.25BaTiO₃ | Suppressed Octahedral Tilting | Ba²⁺ substitution reduces tilting | Pseudo-cubic R3m | rsc.orgcapes.gov.br |

| (Na₁/₂Bi₁/₂)TiO₃ (NBT) | Octahedral Tilting | Bismuth deficiency enhances tilting | Not specified | scribd.com |

| (Na₁/₂Bi₁/₂)TiO₃ (NBT) | Octahedral Tilting | Sodium deficiency suppresses tilting | Not specified | scribd.com |

Analysis of Local A-site Cation Ordering and Deviations from Global Symmetry

While diffraction techniques often provide a picture of the average crystal structure, the local arrangement of atoms can deviate significantly from this global symmetry. In materials with multiple cations on the A-site, such as bismuth-sodium-oxygen compounds, the local ordering of these cations plays a critical role in determining the material's properties.

In systems like (Na₁/₂Bi₁/₂)TiO₃, the arrangement of Na⁺ and Bi³⁺ ions on the A-site is not perfectly random. There can be short-range or even long-range ordering of these cations, which influences the local structure and the resulting octahedral tilt patterns. researchgate.netscribd.com This local ordering can create nanoscale regions with symmetries that differ from the average symmetry observed by bulk characterization methods.

Furthermore, studies on complex bismuth perovskites have revealed that even when the average structure suggests a specific polar distortion direction, the local structure can exhibit deviations. rsc.org For example, diffuse scattering in electron diffraction patterns indicates that there can be correlated atomic displacements along directions other than the main crystallographic axis. rsc.org This suggests that the local polar displacements are more complex than the average structure implies. In NBT, A-site non-stoichiometry not only affects the average tilt but also introduces local tilting disorder, further emphasizing the distinction between local and global structures. scribd.com These deviations from global symmetry are fundamental to understanding the complex dielectric and piezoelectric properties of these materials.

Electronic Structure and Reactivity Studies of Bismuth Sodium Oxygen Hydroxide Compounds

Theoretical and Computational Investigations of Electronic Band Structure and Orbital Hybridization

Theoretical studies, primarily employing density functional theory (DFT), have been instrumental in elucidating the electronic characteristics of sodium bismuthate and related perovskite-type oxides. The electronic band structure of these materials is a critical determinant of their electrical and optical properties. In compounds like sodium bismuthate, the valence band maximum is predominantly formed by O 2p states, while the conduction band minimum is composed of Bi 6p states. This configuration points to the crucial role of Bi-O orbital interactions in the material's electronic behavior.

The band gap is a key parameter derived from these computational models. While experimental values can vary based on synthesis conditions and material purity, theoretical calculations provide a fundamental understanding. For many bismuth-based oxides, the band gap lies in a range that makes them suitable for photocatalytic and electronic applications.

| Compound | Calculation Method | Band Gap (eV) | Type | Reference |

|---|---|---|---|---|

| Na0.5Bi0.5TiO3 (NBT) | DFT (GGA) | 2.1 | Direct | royalholloway.ac.uk |

| Na0.5Bi0.5TiO3 (NBT) | DFT (GGA) | 2.57 | Direct | royalholloway.ac.uk |

| Na0.5Bi0.5TiO3 (NBT, Rhombohedral) | DFT (TB-mBJ) | ~3.29 | Indirect | acs.org |

| Bi2O3 | Experimental (UV-DRS) | 2.03 - 2.37 | Indirect | sciencemadness.org |

Redox Chemistry and Oxidative Capabilities of Bismuthate Species

Sodium bismuthate is a powerful oxidizing agent due to the presence of bismuth in its +5 oxidation state. The high oxidizing strength stems from the thermodynamic favorability of the reduction of Bi(V) to the more stable Bi(III) state. quora.com This preference for the +3 state is a classic example of the "inert pair effect," where the two 6s² electrons of heavy p-block elements like bismuth show a reluctance to participate in bonding, making the lower oxidation state more stable. quora.com

In solid-state reactions, the reduction of Bi(V) to Bi(III) is a complex process. The structure of sodium bismuthate, which adopts a layered ilmenite-type structure with octahedrally coordinated Bi(V) centers, plays a key role. wikipedia.org The reduction mechanism can be initiated through an ion-exchange process, particularly in acidic media, where protons (H⁺) from the solution exchange with sodium ions (Na⁺) in the solid lattice. osti.gov This exchange can distort the local Bi(V) environment within the BiO₆ octahedra, destabilizing the solid structure and facilitating the reduction to Bi(III) and subsequent dissolution. osti.gov In the absence of an external reducing agent, sodium bismuthate can decompose, especially in the presence of moisture, by oxidizing water to produce bismuth(III) oxide (Bi₂O₃), sodium hydroxide (B78521), and oxygen. wikipedia.org Electrochemical studies have also demonstrated that solid-state conversion of bismuth oxides to metallic bismuth can occur via an electron/proton transfer mechanism in aqueous electrolytes. rsc.org

The oxidative power and reaction kinetics of sodium bismuthate are profoundly influenced by the surrounding chemical environment, particularly the pH. The Bi(V)/Bi(III) redox potential is very high, estimated to be greater than 1.8 V in mineral acid solutions, making it one of the most powerful oxidants available for aqueous reactions. researchgate.netsciencemadness.org

In Acidic Media: Sodium bismuthate exhibits its strongest oxidizing capabilities in acidic solutions, such as nitric acid or sulfuric acid. sciencemadness.org The presence of H⁺ ions accelerates the decomposition of the bismuthate structure and enhances its redox potential. osti.gov This high potential allows it to perform challenging oxidations, such as converting Mn²⁺ ions quantitatively to permanganate (B83412) (MnO₄⁻), a reaction widely used for the qualitative and quantitative analysis of manganese. sciencemadness.org The reaction is typically performed in a hot nitric acid solution to ensure favorable kinetics. sciencemadness.org

In Alkaline and Neutral Media: The compound is insoluble in cold water but decomposes in hot water or when exposed to moisture over time. wikipedia.org The decomposition reaction is: 2 NaBiO₃ + H₂O → 2 NaOH + Bi₂O₃ + O₂ wikipedia.org This reaction shows that in neutral or alkaline conditions, its stability is compromised, and its oxidative power is harnessed differently. While its direct oxidative strength is diminished compared to acidic conditions, the formation of bismuthates in strongly alkaline melts through the oxidation of Bi₂O₃ is a key synthesis step, indicating that the Bi(III)/Bi(V) equilibrium is highly dependent on basicity. wikipedia.org

| Medium | Reactivity and Observations | Reference |

|---|---|---|

| Cold Water | Insoluble, relatively stable. | wikipedia.org |

| Hot Water | Decomposes to NaOH, Bi2O3, and O2. | wikipedia.org |

| Acidic Solution (e.g., HNO3, H2SO4) | Acts as a very strong oxidizing agent (Redox Potential > 1.8 V). Used to oxidize Mn2+ to MnO4-. | sciencemadness.orgresearchgate.net |

| Hydrochloric Acid (HCl) | Decomposes and reacts to form chlorine gas (Cl2). | sciencemadness.org |

Hydrolysis and Complexation Behavior of Bismuth(III) in Aqueous Systems

When sodium bismuthate acts as an oxidant, Bi(V) is reduced to Bi(III), which then undergoes complex hydrolysis and polymerization reactions in aqueous solution. The chemistry of the Bi(III) aqua ion is dominated by its strong tendency to hydrolyze, even in acidic solutions. royalholloway.ac.ukresearchgate.net

In aqueous solutions, the Bi³⁺ ion is hydrated, existing as an aqua ion, [Bi(H₂O)ₙ]³⁺, which is stable only in strongly acidic conditions. royalholloway.ac.uk As the pH increases, even to values near zero, the aqua ion begins to hydrolyze, losing protons to form a series of mononuclear hydroxide complexes. nih.gov The first hydrolysis step leads to the formation of [Bi(OH)(H₂O)ₙ]²⁺. nih.gov Further deprotonation can occur to form species such as [Bi(OH)₂]⁺ and neutral Bi(OH)₃, which precipitates from solution. researchgate.netlibretexts.org The formation of these mononuclear species is favored in highly dilute solutions (e.g., ~10⁻⁵ M), where the probability of forming polynuclear clusters is low. researchgate.net The stability of these complexes is highly pH-dependent, with more hydroxylated species forming as basicity increases. royalholloway.ac.uk

At moderate to high concentrations of Bi(III), the mononuclear hydroxide complexes readily polymerize. researchgate.net The most well-characterized of these polymeric species is a stable hexameric cluster. nih.gov Originally described as [Bi₆(OH)₁₂]⁶⁺, detailed structural investigations in both solution and the solid state have shown its true composition to be [Bi₆O₄(OH)₄]⁶⁺. nih.gov This core structure consists of a central octahedron of six bismuth atoms with oxygen atoms capping the faces and edges. Thermodynamically, it is difficult to distinguish between the two proposed formulas based on solution studies alone. nih.gov This hexameric species is a dominant form of soluble bismuth in mildly acidic to neutral solutions before widespread precipitation of bismuth oxide or hydroxide occurs. The formation of these robust polynuclear oxido-clusters is a defining characteristic of bismuth(III) aqueous chemistry and significantly influences its behavior and bioavailability in various systems. rsc.org

| Species Formula | Common Name/Description | Conditions for Formation | Reference |

|---|---|---|---|

| [Bi(H2O)n]3+ | Bismuth(III) aqua ion | Strongly acidic solution (pH < 1) | royalholloway.ac.uknih.gov |

| [Bi(OH)(H2O)n]2+ | Mononuclear monohydroxide complex | Mildly acidic solution (pH > 1), dilute Bi(III) | nih.gov |

| Bi(OH)3 | Bismuth(III) hydroxide | Precipitates from solution as pH increases | libretexts.org |

| [Bi6O4(OH)4]6+ | Hexameric oxyhydroxide cluster | Mildly acidic solutions, moderate to high Bi(III) concentration | nih.gov |

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound "Bismuth;sodium;oxygen(2-);dihydroxide" or its interaction with aqueous protons and hydroxide ions. The search results did not yield any studies, data, or detailed research findings pertaining to a compound with this exact name and stoichiometry.

Therefore, it is not possible to generate the requested article section with scientifically accurate and verifiable information. The provided outline is highly specific to a compound that does not appear to be documented in publicly accessible chemical databases or research publications.

It is possible that the name is non-standard, refers to a very specific and not widely studied intermediate, or is a misnomer for a related, more common bismuth compound such as sodium bismuthate (NaBiO₃) or bismuth(III) hydroxide (Bi(OH)₃). While there is information on the aqueous chemistry of these related compounds, presenting that information would deviate from the strict instruction to focus solely on "this compound".

Without any data on the specified compound, the creation of the requested article, including data tables and detailed research findings, cannot be fulfilled.

Functional Applications in Chemical Separations and Catalysis

Application in Chromatographic Separation Methodologies

Sodium bismuthate has demonstrated significant potential in chromatographic separations, most notably in the challenging task of separating trivalent actinides, such as americium (Am) and curium (Cm). This application leverages both the oxidative and ion-exchange properties of the material.

Sodium bismuthate exhibits favorable oxidation and ion-exchange characteristics that are conducive to efficient chromatographic separations nih.gov. The underlying mechanism involves the oxidation of one species to a higher oxidation state, which alters its interaction with the stationary phase, allowing for its separation from species that are not oxidized. In acidic solutions, sodium bismuthate can act as an ion exchanger, where the sodium ions within its structure can be exchanged with other cations osti.gov.

The negatively charged oxygens on the surface of solid NaBiO3 are thought to interact more strongly with trivalent cations compared to cations in higher oxidation states osti.gov. This differential adsorption is the basis for the chromatographic separation. As the concentration of acid in the mobile phase is increased, the adsorbed ions can be displaced by hydronium ions and stabilized in solution through complexation, allowing for their elution from the column osti.gov.

The ion-exchange capacity of sodium bismuthate is a key parameter in these separations. For solid NaBiO3, the adsorption capacity has been determined to be 0.066 mequiv g⁻¹ nih.gov. This capacity can be significantly influenced by the physical form of the material used in the chromatographic column nih.gov.

A significant advancement in the use of sodium bismuthate for chromatographic separations has been the development of dispersed systems. In these systems, fine particles of sodium bismuthate are dispersed within an inert filter aid, such as Celite or silica (B1680970) gel nih.govnih.gov. This approach addresses the poor flow rates that can occur when using fine NaBiO3 powder alone in a column nih.gov.

The dispersion of sodium bismuthate not only improves the flow characteristics of the chromatographic column but also enhances the separation performance. Dispersed systems have been shown to increase the separation factors for Am and Cm to over 100 nih.gov. This improved separation is attributed to the increased surface area of the sodium bismuthate available for interaction with the analytes nih.gov.

Furthermore, dispersing sodium bismuthate in a filter aid can more than double its effective adsorption capacity. For instance, when dispersed in Celite 545 and silica gel, the adsorption capacity increased to 0.149(6) and 0.156(9) meq g⁻¹, respectively nih.gov. These dispersed systems have demonstrated rapid kinetics, with separation factors being achieved within the first minute of contact and sustained for at least two hours nih.govacs.org. Complete separation of americium from curium has been achieved in these systems with approximately 100% recovery of each element in their respective eluted fractions nih.gov.

A novel method for the separation of americium from curium in nitric acid media has been developed using sodium bismuthate to perform both the oxidation and the separation osti.govacs.org. In this process, Am(III) is oxidized to a higher oxidation state, while Cm(III) is not. Curium is more strongly retained on the undissolved sodium bismuthate at nitric acid concentrations below 1.0 M, while the oxidized americium is less retained and elutes first. A separation factor of approximately 90 has been obtained in 0.1 M nitric acid osti.govacs.orgacs.org.

Table 1: Adsorption and Separation Parameters for Americium and Curium using Sodium Bismuthate Systems

| Parameter | Solid NaBiO₃ | Dispersed NaBiO₃ in Celite 545 | Dispersed NaBiO₃ in Silica Gel |

|---|---|---|---|

| Adsorption Capacity (mequiv g⁻¹) | 0.066 nih.gov | 0.149(6) nih.gov | 0.156(9) nih.gov |

| Am/Cm Separation Factor | ~90 (in 0.1 M HNO₃) osti.govacs.orgacs.org | >100 nih.gov | >100 nih.gov |

| Time to Achieve Separation | < 1 minute osti.govacs.org | < 1 minute nih.gov | < 1 minute nih.gov |

| Recovery of Am and Cm | > 90% acs.org | ~100% nih.gov | ~100% nih.gov |

Catalytic Activity and Mechanisms

Sodium bismuthate and related bismuth-based materials are emerging as versatile catalysts in both photocatalytic and electrocatalytic applications. Their catalytic activity is rooted in their electronic structure and the ability of bismuth to exist in multiple oxidation states.

Sodium bismuthate has been investigated as a photocatalyst for the degradation of organic pollutants in water. Under visible light irradiation, sodium bismuthate can generate reactive oxygen species (ROS) that are capable of breaking down complex organic molecules nih.gov. The photocatalytic mechanism is believed to involve the excitation of electrons from the valence band to the conduction band of the sodium bismuthate, creating electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive species such as superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (•OH), which are the dominant reactive species in the photocatalytic reactions of sodium bismuthate dihydrate nih.gov.

The structure and morphology of the sodium bismuthate material have a significant impact on its photocatalytic activity. For instance, sodium bismuthate dihydrate (NaBiO₃·2H₂O) nanosheets have been shown to be effective photocatalysts nih.gov. The unique layered structure of these nanosheets is beneficial for the catalytic process. Doping sodium bismuthate with other elements, such as Fe(III), can enhance its photocatalytic activity by creating lattice oxygen vacancies, which can react with other species in solution to produce active oxygen species with high oxidizing efficiency nih.gov.

The degradation of organic dyes, such as crystal violet, by sodium bismuthate has been shown to proceed via distinct pathways involving different active oxygen species. Combining the direct oxidation capabilities of related bismuth oxides with the visible light photocatalysis of sodium bismuthate can lead to a higher degree of degradation and mineralization of organic pollutants nih.gov.

Bismuth-based materials, including those containing sodium and oxygen, have shown promise as electrocatalysts for important reactions such as the oxygen evolution reaction (OER) and the carbon dioxide reduction reaction (CO₂RR). The electrocatalytic performance of these materials is highly dependent on their composition, crystal structure, and morphology.

In the context of the CO₂RR, bismuth-based catalysts have demonstrated high selectivity for the conversion of CO₂ to formate (B1220265) nih.govresearchgate.net. Ultrathin bismuth nanosheets, for example, have shown excellent electrocatalytic performance with a Faradaic efficiency for formate of approximately 95% and stable operation for over 10 hours nih.gov. The high selectivity is attributed to the stabilized intermediate (OCHO*) on the bismuth surface nih.gov. While specific data for NaBiO₃ is limited, the performance of other bismuth-based materials suggests the potential of bismuth-sodium-oxygen compounds in this application. For instance, bismuth subcarbonate ((BiO)₂CO₃) has achieved a maximum Faradaic efficiency for formate of 97.4% with a partial current density of -111.6 mA cm⁻² at -0.8 V vs. RHE acs.org.

For the OER, bismuth-based oxides are being explored as robust catalysts. The addition of other metals to form mixed-metal oxides can enhance both the activity and stability of the electrocatalyst acs.org.

Table 2: Electrocatalytic Performance of Bismuth-Based Materials for CO₂ Reduction to Formate

| Electrocatalyst | Faradaic Efficiency for Formate (%) | Current Density (mA cm⁻²) | Potential (V vs. RHE) |

|---|---|---|---|

| Ultrathin Bismuth Nanosheets nih.gov | ~95 | 15-16 | -1.5 |

| Bismuth Subcarbonate ((BiO)₂CO₃) acs.org | 97.4 | -111.6 | -0.8 |

| Bismuth Subcarbonate ((BiO)₂CO₃) acs.org | 62 | -441.2 | -2.5 |

| Bismuth Nanosheets with Surface Bismuth Subcarbonate mdpi.com | ~90 | ~16 | -1.07 |

Adsorption and Remediation Technologies

The application of sodium bismuthate and other bismuth-based materials extends to environmental remediation, particularly for the removal of heavy metals and other pollutants from wastewater. Adsorption is a key mechanism in these remediation technologies, where the contaminant ions are bound to the surface of the material.

Bismuth-based materials have been shown to be effective adsorbents for various heavy metals. The adsorption capacity is influenced by factors such as the pH of the solution, the initial concentration of the pollutant, and the nature of the adsorbent material itself. For instance, defective bismuth oxide containing Bi(V) sites has demonstrated strong adsorption of both As(III) and As(V) from water, with approximately 98% of the arsenic being adsorbed at low initial concentrations mdpi.com.

Table 3: Adsorption Capacities of Bismuth-Based and Other Adsorbents for Heavy Metals

| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg g⁻¹) | Reference |

|---|---|---|---|

| Sultone-modified magnetic activated carbon | Pb(II) | 147.05 | nih.gov |

| Sultone-modified magnetic activated carbon | As(III) | 151.51 | nih.gov |

| Sultone-modified magnetic activated carbon | Cd(II) | 119.04 | nih.gov |

| Mesoporous Biopolymer Architecture | Pb | 26.49 ± 2.04 | nih.gov |

| Mesoporous Biopolymer Architecture | Cu | 16.87 ± 1.50 | nih.gov |

| Mesoporous Biopolymer Architecture | Cd | 6.96 ± 0.31 | nih.gov |

| Mesoporous Biopolymer Architecture | Ni | 2.85 ± 0.08 | nih.gov |

Iodine Adsorption Mechanisms in Bismuth Oxide/Layered Double Hydroxide (B78521) Composites

The effective capture of radioactive iodine is a significant challenge in the field of nuclear energy and environmental safety. rsc.org Bismuth-modified layered double hydroxide (LDH) composites have emerged as highly efficient sorbents for this purpose, demonstrating a strong chemical affinity for iodine. rsc.orgresearchgate.net

Research into these materials has led to the development of composites such as bismuth-modified zinc aluminium layered double hydroxide (BiZnAl-LDH) and hierarchically porous bismuth oxide/layered double hydroxide (Bi₂O₃/LDHs) composites. rsc.orgresearchgate.net These materials are synthesized through methods like co-precipitation and the use of biological templates to create hierarchical structures. rsc.orgresearchgate.net

The primary mechanism for iodine capture involves chemical adsorption. rsc.orgresearchgate.net In the case of BiZnAl-LDH, molecular iodine (I₂) is reduced to iodide (I⁻) by the intercalated trivalent bismuth ions (Bi³⁺). rsc.orgresearchgate.net This process is not merely physical adsorption but a robust chemical interaction. rsc.org The resulting iodide can then be securely bound within the layered structure of the composite.

Studies have shown that the morphology and composition of these composites play a crucial role in their adsorption capacity. Characterization using techniques such as X-ray powder diffraction (XRD), scanning electron microscopy-energy dispersion spectroscopy (SEM-EDS), and Fourier-transform infrared spectroscopy (FTIR) has confirmed the structure and elemental composition of these materials before and after iodine uptake. rsc.orgresearchgate.net X-ray photoelectron spectroscopy (XPS) analysis further elucidates the chemical state of the elements, confirming the reduction of iodine during the adsorption process. rsc.orgresearchgate.net

The efficiency of these bismuth-based composites is notable. For instance, BiZnAl-LDH has demonstrated a maximum iodine adsorption capacity of up to 433 mg g⁻¹. rsc.orgresearchgate.net This performance is significantly higher than that of some commercial adsorbents. rsc.org Similarly, Bi₂O₃/LDH composites have shown a maximum adsorption capacity of 101.9 mg/g in aqueous solutions at a neutral pH. researchgate.net The adsorption behavior of these composites often fits well with the Langmuir adsorption isotherm model, and the kinetics can be described by a pseudo-second-order model. researchgate.net

The table below summarizes key performance metrics for different bismuth-based LDH composites in iodine adsorption.

| Composite Material | Maximum Adsorption Capacity (mg/g) | Surface Area (m²/g) | Average Pore Diameter (nm) | Pore Volume (m³/g) | Adsorption Conditions |

| BiZnAl-LDH | 433 rsc.orgresearchgate.net | 36.259 rsc.orgresearchgate.net | 2.374 rsc.orgresearchgate.net | 0.128 rsc.orgresearchgate.net | Off-gas conditions rsc.org |

| Bi₂O₃/LDHs | 101.9 researchgate.net | Not Specified | Not Specified | Not Specified | Sodium iodide aqueous solution, neutral pH researchgate.net |

The development of these bismuth-containing layered double hydroxide composites represents a promising advancement in the effective capture and immobilization of iodine, particularly for applications in treating emissions from nuclear reprocessing plants and managing iodine-containing wastewater. rsc.orgresearchgate.net

Advanced Research Directions and Methodological Innovations

Development of In-Situ Characterization Techniques for Real-Time Reaction Monitoring

A critical challenge in the synthesis of complex materials like sodium bismuth oxyhydroxide is understanding the formation mechanisms. Traditional ex-situ characterization, where the product is analyzed after the reaction is complete, provides only a final snapshot. In contrast, in-situ techniques monitor the reaction as it happens, offering a real-time view of phase transformations, intermediate species, and crystal growth kinetics.

The hydrothermal and solvothermal synthesis of bismuth-based materials are particularly well-suited for in-situ monitoring. For instance, in-situ synchrotron X-ray diffraction (XRD) has been successfully employed to track the hydrothermal synthesis of basic bismuth nitrates, revealing the transformation pathways between different crystalline phases as a function of temperature and time. rsc.org This technique could be adapted to monitor the formation of sodium bismuth oxyhydroxide, providing crucial data on the crystallization process from amorphous precursors or the transformation from intermediate phases.

Another powerful tool is in-situ Raman spectroscopy. Raman spectroscopy is highly sensitive to the vibrational modes of molecules and can be used to identify different bismuth-oxygen (B8504807) coordination environments. researchgate.netlehigh.edu By integrating a Raman probe into a synthesis reactor, researchers can track the evolution of local chemical bonds, distinguishing between different bismuth oxide, hydroxide (B78521), and oxyhydroxide species in real-time. researchgate.netresearchgate.netscielo.org.mx This would be invaluable for understanding how synthesis parameters, such as pH and temperature, influence the final product's structure at a molecular level.

Table 1: In-Situ Characterization Techniques for Bismuth-Sodium-Oxygen-Hydroxide Synthesis

| Technique | Information Gained | Potential Insights for Sodium Bismuth Oxyhydroxide |

|---|---|---|

| In-Situ X-Ray Diffraction (XRD) | Real-time crystal structure evolution, phase transformations, reaction kinetics. nih.govnih.gov | Monitoring the formation of crystalline phases from amorphous precursors, identifying intermediate crystalline species, and understanding the kinetics of crystal growth under hydrothermal conditions. rsc.orgfigshare.com |

| In-Situ Raman Spectroscopy | Real-time changes in chemical bonding and molecular structure. researchgate.netresearchgate.net | Tracking the evolution of Bi-O, Bi-OH, and Na-O bonding, identifying the formation and consumption of intermediate species in solution, and correlating synthesis conditions with the local structure of the final product. lehigh.edu |

| In-Situ UV-Vis Spectroscopy | Monitoring changes in the electronic structure and the concentration of species in solution. researchgate.net | Following the dissolution of bismuth and sodium precursors and the formation of complex ions in solution prior to precipitation. |

| In-Situ Small-Angle X-ray Scattering (SAXS) | Real-time information on nanoparticle size, shape, and distribution during formation. researchgate.net | Understanding the nucleation and growth mechanism of sodium bismuth oxyhydroxide nanoparticles, including aggregation and self-assembly processes. |

The data gathered from these in-situ methods are essential for developing precise synthesis protocols and for building accurate kinetic models of the formation of bismuth-sodium-oxygen-hydroxide materials.

Advanced Computational Modeling for Predictive Understanding of Structure-Reactivity Relationships

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of materials at the atomic scale. For complex materials like sodium bismuth oxyhydroxide, where experimental characterization can be challenging, DFT can provide invaluable insights into structure, stability, and reactivity.

DFT calculations can be used to predict the most stable crystal structure of a given chemical formula by comparing the energies of different atomic arrangements. This is particularly useful for a complex quaternary compound like Bismuth;sodium;oxygen(2-);dihydroxide, where multiple crystal structures may be possible. Furthermore, DFT can elucidate the electronic structure, including the bandgap and density of states, which are critical for understanding the material's optical and electronic properties. researchgate.net For example, studies on bismuth vanadyl oxyhalide have shown how DFT can accurately predict band gaps, which is crucial for photocatalytic applications. researchgate.net

A key area of advancement is the use of computational models to predict the relationship between a material's structure and its chemical reactivity. chemrxiv.org For instance, by modeling the adsorption of different molecules onto the surface of sodium bismuth oxyhydroxide, researchers can predict its catalytic activity or its efficacy in adsorbing pollutants. DFT studies on the adsorption of phenolic compounds on bismuthene have demonstrated the potential of this approach to understand surface interactions. rsc.org This predictive capability can significantly accelerate the discovery of new applications for these materials by allowing for the virtual screening of many potential reactants.

Table 2: Application of Computational Modeling to Bismuth-Sodium-Oxygen-Hydroxide Research

| Modeling Technique | Predicted Properties | Relevance to Sodium Bismuth Oxyhydroxide |

|---|---|---|

| Density Functional Theory (DFT) | Crystal structure, electronic band structure, thermodynamic stability, surface energy. researchgate.net | Predicting the most stable atomic arrangement, understanding its potential as a semiconductor, and identifying stable surface facets. |

| Ab Initio Molecular Dynamics (AIMD) | Reaction pathways, diffusion mechanisms, behavior at finite temperatures. | Simulating the dynamics of the hydrothermal synthesis process, understanding ion diffusion within the crystal lattice, and predicting structural changes at elevated temperatures. |

| Machine Learning Models | Prediction of reaction outcomes, material properties from structural features. chemrxiv.org | Accelerating the discovery of new synthetic conditions and predicting the properties of novel, yet-to-be-synthesized, bismuth-sodium-oxygen-hydroxide compositions. |

Exploration of Novel Synthetic Pathways for Tailored Bismuth-Sodium-Oxygen-Hydroxide Materials

The properties of bismuth-sodium-oxygen-hydroxide materials are intrinsically linked to their size, shape, and crystal structure. Consequently, a significant area of research is the development of novel synthetic methods that allow for precise control over these parameters.

Hydrothermal and solvothermal methods are particularly promising for the synthesis of complex oxides. lehigh.eduyoutube.com By carefully controlling parameters such as temperature, pressure, reaction time, and the concentration of precursors and mineralizers (like NaOH), it is possible to tune the morphology of the final product. mdpi.comtandfonline.comresearchgate.net For example, research on the hydrothermal synthesis of sodium bismuth titanate has shown that the precursor ratio and the alkalinity of the solution are critical factors in obtaining phase-pure materials. tandfonline.com These principles can be directly applied to the synthesis of sodium bismuth oxyhydroxide to produce materials with desired characteristics, such as high surface area for catalysis or specific crystal facets for enhanced reactivity.

The sol-gel method is another versatile approach for preparing bismuth-based materials with controlled morphology and composition. ugm.ac.idsemanticscholar.orgajer.orgresearchgate.net This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network containing the liquid). Subsequent heat treatment of the gel can yield highly homogeneous, crystalline materials at relatively low temperatures. ajer.org The use of different complexing agents and surfactants in the sol-gel process can influence the particle size and prevent agglomeration, leading to tailored nanomaterials. ugm.ac.id

Beyond these established methods, researchers are exploring more innovative synthetic strategies. These include microwave-assisted synthesis, which can dramatically reduce reaction times, and the use of structure-directing agents or templates to create complex, hierarchical architectures. The synthesis of bismuth-containing layered double hydroxides is an example of how a layered structure can be targeted to create materials with unique photocatalytic properties. researchgate.net

Interdisciplinary Approaches in Complex Bismuth Chemistry Research

The complexity of bismuth chemistry necessitates a highly interdisciplinary research approach. researchgate.net Advancing the understanding and application of materials like sodium bismuth oxyhydroxide requires collaboration between chemists, physicists, materials scientists, and engineers.

Materials scientists play a crucial role in characterizing the structural and physical properties of these materials using advanced techniques like high-resolution transmission electron microscopy (HR-TEM) and X-ray photoelectron spectroscopy (XPS). mdpi.com Physicists contribute to understanding the electronic and optical properties through both experimental measurements and theoretical modeling. nih.govnih.gov The expertise of chemists is essential for designing and optimizing synthetic routes and for understanding the chemical reactivity of the materials. rsc.orgwikipedia.org Engineers are then able to translate the fundamental properties of these materials into practical applications, such as in sensors, catalysts, or energy storage devices.

A prime example of this interdisciplinary synergy is in the field of photocatalysis, where bismuth-based materials are showing great promise. nih.gov The development of an efficient photocatalyst involves the synthesis of a material with a suitable bandgap (a chemistry and materials science challenge), the characterization of its electronic properties and charge carrier dynamics (a physics and materials science task), and the testing of its performance in degrading pollutants or splitting water (a chemistry and engineering endeavor). The study of bismuth-based materials for environmental remediation also highlights this interdisciplinary nature, combining materials synthesis with geochemical and environmental engineering principles. pnnl.govrsc.org

常见问题

Basic Research Questions

Q. What synthesis methods are effective for producing bismuth oxide using sodium hydroxide, and what parameters are critical?

- Methodology : Two primary methods are documented:

- Alkaline Precipitation : Add sodium hydroxide (1.5 mol/L) dropwise to bismuth nitrate solution at 80–90°C. A white bismuth oxide hydrate [Bi(OH)₃] forms, which dehydrates to yellow Bi₂O₃ upon heating .

- Controlled Atmosphere Synthesis : Conduct the reaction under nitrogen to prevent carbonate contamination. Use deoxygenated water for washing to maintain purity .

- Critical Parameters :

- Temperature (80–90°C ensures complete reaction).

- NaOH concentration (1.5 mol/L optimizes precipitation).

- Atmosphere (nitrogen reduces oxidative byproducts).

Q. How should researchers characterize the purity and crystallinity of bismuth oxide synthesized via alkaline precipitation?

- Analytical Workflow :

XRD : Identify crystalline phases (e.g., α-Bi₂O₃ vs. β-Bi₂O₃) .

SEM/TEM : Assess particle morphology and size distribution.

FTIR : Confirm absence of residual hydroxide or nitrate groups .

TGA : Quantify hydrate content and thermal stability.

Q. What safety considerations are paramount when handling sodium hydroxide and bismuth compounds in synthesis protocols?

- Hazard Mitigation :

- Sodium hydroxide: Use PPE (gloves, goggles) due to corrosive risks (H314 ).

- Bismuth compounds: Avoid inhalation; use fume hoods. While bismuth oxides are generally low-toxicity, impurities (e.g., nitrate residues) may pose risks .

- Waste Management : Neutralize alkaline waste with weak acids before disposal.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to control the polymorphic phase of bismuth oxide in sodium hydroxide-mediated synthesis?

- Phase Control Strategies :

- Temperature Modulation : Higher temperatures (>300°C) favor β-Bi₂O₃ (tetragonal), while lower temperatures stabilize α-Bi₂O₃ (monoclinic) .

- Additive Engineering : Introduce doping agents (e.g., La³⁺) during synthesis to stabilize metastable phases.

Q. What analytical approaches resolve discrepancies between spectroscopic and diffraction data in bismuth oxide structure determination?

- Contradiction Analysis :

- If XRD indicates α-Bi₂O₃ but Raman shows β-Bi₂O₃ peaks:

Perform HR-TEM to detect surface vs. bulk phases.

Use neutron diffraction to resolve oxygen sublattice ambiguities.

Cross-validate with XPS to assess surface oxidation states .

- Documentation : Follow Beilstein guidelines to detail all characterization parameters (e.g., scan rates, beam energy) for reproducibility .

Q. What strategies mitigate bismuth hydroxide intermediate instability during oxide formation under alkaline conditions?

- Instability Factors :

- pH Fluctuations : Maintain pH >12 to prevent Bi(OH)₃ dissolution .

- Oxidative Degradation : Use inert atmospheres (N₂/Ar) to avoid Bi(V) oxide (Bi₂O₅) formation, which decomposes readily .

- Stabilization Techniques :

- Add chelating agents (e.g., citrate) to control Bi³⁺ release.

- Rapid thermal dehydration (e.g., spray drying) to minimize intermediate exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。